2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
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Overview
Description
2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that features a brominated indole moiety and a sulfonamide group
Preparation Methods
The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps. One common route includes the bromination of indole followed by the introduction of the acetamide group. The sulfonamide group is then added through a reaction with a suitable sulfonyl chloride derivative. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, often using reagents like sodium azide or thiols.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition due to its sulfonamide group.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biological processes, making it useful in medicinal applications.
Comparison with Similar Compounds
Similar compounds include other brominated indoles and sulfonamide derivatives. For example:
2-(5-bromo-1H-indol-1-yl)propanoate: Another brominated indole with different functional groups.
N-(4-sulfamoylphenyl)acetamide: A simpler sulfonamide derivative without the indole moiety.
The uniqueness of 2-(6-bromo-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide lies in its combination of the brominated indole and sulfonamide groups, which can confer specific biological activities and synthetic utility.
Properties
Molecular Formula |
C18H18BrN3O3S |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
2-(6-bromoindol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H18BrN3O3S/c19-15-4-3-14-8-10-22(17(14)11-15)12-18(23)21-9-7-13-1-5-16(6-2-13)26(20,24)25/h1-6,8,10-11H,7,9,12H2,(H,21,23)(H2,20,24,25) |
InChI Key |
WQROCHDBEXEASW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)Br |
Origin of Product |
United States |
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